1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through methods such as the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like halogens or nitro compounds under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, often serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other quinoline derivatives, 1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different reactivity and biological activities.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-5-20-8-11-23(12-9-20)33(30,31)26-17-28(16-21-14-18(2)6-7-19(21)3)25-13-10-22(32-4)15-24(25)27(26)29/h6-15,17H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQAYIGDOSBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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